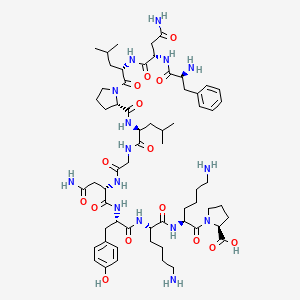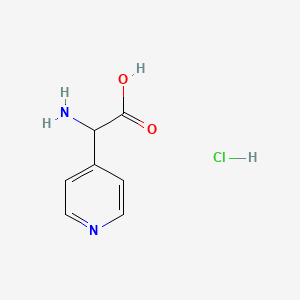![molecular formula C7H5N3O B12329853 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound has a methyl group at the 6th position, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Various substituents can be introduced at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while other substituents can be introduced using Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various cellular pathways, such as the inhibition of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form, which can influence their chemical properties and biological activities.
Uniqueness
The presence of the methyl group at the 6th position in 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- can significantly impact its reactivity and interactions with biological targets. This makes it a unique compound with distinct properties compared to its analogs .
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
6-methylidene-7H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h2-3,8H,1H2 |
InChIキー |
DDKDWMRVBQMTAD-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CC2=C(N1)N=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
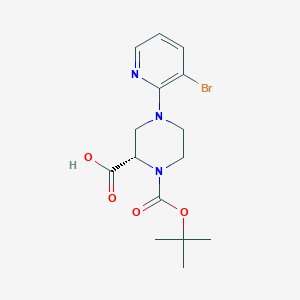

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)
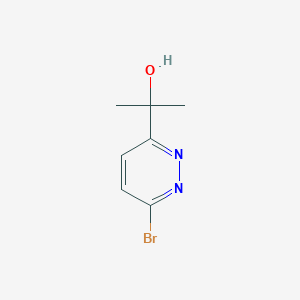

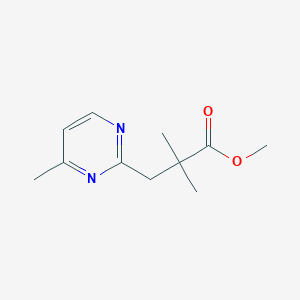
![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
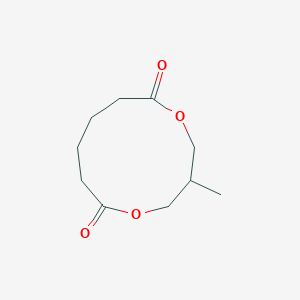
![4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B12329822.png)

